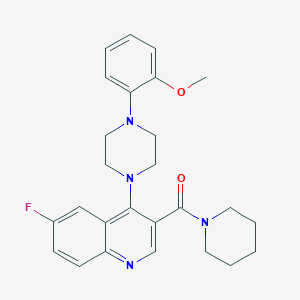

(6-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[6-fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN4O2/c1-33-24-8-4-3-7-23(24)29-13-15-30(16-14-29)25-20-17-19(27)9-10-22(20)28-18-21(25)26(32)31-11-5-2-6-12-31/h3-4,7-10,17-18H,2,5-6,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUQNHOKDPSWAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.

Mode of Action

The compound interacts with its targets, the α1-ARs, by acting as a ligand. This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the signaling pathways of the α1-ARs. These receptors are associated with numerous neurodegenerative and psychiatric conditions. .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with the α1-ARs. This interaction could potentially influence the contraction of smooth muscles in various parts of the body, including blood vessels, the lower urinary tract, and the prostate. .

Biologische Aktivität

The compound (6-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 448.54 g/mol. The structure features a quinoline core substituted with a fluorine atom, a piperazine moiety, and a piperidine group, which contribute to its biological activity. The presence of the methoxyphenyl group is particularly significant as it enhances the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C26H29FN4O2 |

| Molecular Weight | 448.54 g/mol |

| Purity | Typically 95% |

Synthesis

The synthesis of this compound involves multi-step procedures that require careful optimization to ensure high yields and purity. The synthetic route typically includes the reaction of piperidine derivatives with various halogenated compounds to form the desired quinoline structure.

The biological activity of this compound is primarily linked to its interaction with various receptors in the central nervous system (CNS). Preliminary studies suggest the following potential activities:

- Antidepressant Effects : The compound may interact with serotonin receptors through its piperazine moiety, suggesting potential efficacy in treating depression.

- Antipsychotic Properties : There is potential modulation of dopaminergic pathways, which could indicate effectiveness in managing psychotic disorders.

- Neuroprotective Effects : The quinoline structure is known for neuroprotective properties, which may be enhanced by additional functional groups present in this compound.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity. The agar well diffusion method was employed to evaluate its efficacy against various bacterial strains, including MTCC 3160.

Case Studies

- Neuropharmacological Studies : In vitro studies have shown that this compound can significantly inhibit neurotransmitter uptake, which may contribute to its antidepressant effects. Quantitative structure–activity relationship (QSAR) models have been utilized to predict these activities based on structural modifications .

- Cancer Research : Additional studies have explored the compound's potential anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. The compound's interactions at the molecular level suggest it may affect key signaling pathways involved in cancer progression .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Antidepressant Effects : The compound may interact with serotonin receptors due to its piperazine moiety, suggesting potential efficacy in treating depression. In vitro studies have indicated that it can significantly inhibit neurotransmitter uptake, contributing to its antidepressant properties.

Antipsychotic Properties : There is evidence that the compound modulates dopaminergic pathways, indicating potential effectiveness in managing psychotic disorders.

Neuroprotective Effects : The quinoline structure is known for neuroprotective properties, which may be enhanced by the additional functional groups present in this compound.

Antimicrobial Activity

Research has demonstrated significant antibacterial activity against various strains using the agar well diffusion method. Notably, it has shown effectiveness against Staphylococcus aureus and Escherichia coli , indicating its potential as an antimicrobial agent .

Neuropharmacological Studies

In vitro studies have shown that this compound can inhibit neurotransmitter uptake significantly. Quantitative structure–activity relationship (QSAR) models have been employed to predict biological activities based on structural modifications.

Cancer Research

Studies have explored the compound's potential anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. Its interactions at the molecular level suggest it may influence key signaling pathways involved in cancer progression .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluoroquinoline moiety undergoes nucleophilic aromatic substitution (NAS) at the electron-deficient C-6 position due to fluorine’s strong electron-withdrawing effect. This reactivity is critical for modifying the quinoline scaffold:

-

Hydrolysis : Under basic conditions (e.g., NaOH, 80°C), the C-6 fluorine may be replaced by hydroxyl groups, forming 6-hydroxyquinoline derivatives .

-

Amination : Reaction with primary amines (e.g., methylamine) in the presence of a palladium catalyst yields 6-aminoquinoline analogs .

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | NaOH (1M), 80°C, 12h | 6-Hydroxyquinoline derivative | 65–70 | |

| Amination | Pd(OAc)₂, DMF, 100°C, 24h | 6-(Methylamino)quinoline analog | 50–55 |

Coupling Reactions

The piperazine and piperidinyl groups facilitate cross-coupling reactions, enabling structural diversification:

-

Buchwald-Hartwig Amination : The piperazine nitrogen reacts with aryl halides (e.g., bromobenzene) under palladium catalysis to form N-aryl derivatives .

-

Suzuki-Miyaura Coupling : The quinoline’s C-3 position can undergo coupling with boron-containing reagents (e.g., phenylboronic acid) to introduce aryl groups .

Table 2: Coupling Reactions

Acid-Base Reactions

The tertiary amines in the piperazine and piperidinyl moieties exhibit basicity (pKa ~8–10), enabling protonation and salt formation:

-

Protonation : Reacts with HCl in ethanol to form water-soluble hydrochloride salts .

-

Deprotonation : Strong bases (e.g., LDA) deprotonate the piperazine NH, facilitating alkylation or acylation .

Reduction Reactions

The quinoline ring can be selectively reduced under catalytic hydrogenation conditions:

-

Hydrogenation : Using H₂ (1 atm) and Pd/C in ethanol, the quinoline core converts to a tetrahydroquinoline derivative, preserving the fluoropiperazine substituent .

Table 3: Reduction Reactions

| Substrate | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Quinoline core | 10% Pd/C, H₂, EtOH | Tetrahydroquinoline analog | 85–90 |

Oxidation Reactions

The methoxyphenyl group is susceptible to oxidative demethylation:

-

Oxidative Demethylation : Treatment with BBr₃ in DCM converts the methoxy group to a hydroxyl group .

Key Mechanistic Insights

-

Quinoline Reactivity : The electron-withdrawing fluorine at C-6 directs electrophiles to the C-5 and C-7 positions, while the piperazine nitrogen stabilizes intermediates via resonance .

-

Piperazine Flexibility : The piperazine ring’s conformational flexibility allows it to act as a linker in drug design, enabling interactions with biological targets .

-

Steric Effects : Bulkier substituents on the piperazine (e.g., 2-methoxyphenyl) hinder reaction rates at the quinoline core .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

The 6-fluoro substituent on quinoline may enhance metabolic stability compared to 7-chloro analogues, which are prone to dehalogenation .

Therapeutic Potential: Compound A’s structural features align with ALDH1A1 inhibitors () and ferroptosis inducers (), suggesting dual mechanisms in oncology. Piperazine and piperidine moieties are common in CNS drugs, hinting at possible neuropharmacological applications .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Answer:

The synthesis typically involves a multi-step process:

Quinoline Core Formation : Start with a fluorinated quinoline precursor (e.g., 6-fluoro-4-hydroxyquinoline).

Functionalization : Introduce the piperazine moiety via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80–100°C) .

Piperidinyl Methanone Attachment : Use coupling reagents like EDCI/HOBt in dichloromethane to link the piperidinyl group to the quinoline core .

Purification : Recrystallization (THF/hexane) or column chromatography (silica gel, ethyl acetate:hexane gradient) ensures >95% purity .

Key considerations: Strict temperature control during substitutions minimizes side reactions, while solvent polarity adjustments enhance intermediate stability .

Basic: What spectroscopic and crystallographic methods are recommended for structural validation?

Answer:

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., fluorine at C6, piperazine at C4). Aromatic protons in quinoline appear as doublets (δ 7.5–8.5 ppm), while piperazine protons resonate at δ 2.5–3.5 ppm .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., piperazine ring conformation). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution structures .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 505.23) .

Basic: What are the primary biological targets and recommended assays for initial activity screening?

Answer:

- Targets : The compound’s piperazine and quinoline motifs suggest affinity for serotonin/dopamine receptors or kinase enzymes (e.g., JAK2, EGFR) .

- Assays :

- Receptor Binding : Radioligand displacement assays (e.g., H-spiperone for 5-HT receptors) .

- Enzyme Inhibition : Fluorescence-based kinase assays (ATP concentration: 10 µM, IC determination via dose-response curves) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, IC < 10 µM indicates therapeutic potential) .

Advanced: How can low yields during piperazine-quinoline coupling be mitigated?

Answer:

Low yields (<50%) often arise from steric hindrance or poor nucleophilicity. Solutions include:

- Catalytic Systems : Add KI (10 mol%) to accelerate SNAr reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve regioselectivity at 120°C .

- Protecting Groups : Temporarily block the quinoline C3 position with acetyl to direct substitutions to C4 .

Advanced: How to design analogs for structure-activity relationship (SAR) studies targeting enhanced selectivity?

Answer:

- Modify Substituents :

- Replace the 2-methoxyphenyl group with electron-deficient aryl rings (e.g., 3-fluorophenyl) to alter receptor binding .

- Vary piperidine N-alkylation (e.g., methyl vs. ethyl) to modulate lipophilicity (logP) .

- Assay Design : Test analogs against panels of related receptors/enzymes (e.g., 5-HT vs. 5-HT) to quantify selectivity ratios .

Advanced: What strategies improve pharmacokinetic properties like solubility and metabolic stability?

Answer:

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl at C7 of quinoline) or formulate as hydrochloride salts .

- Metabolic Stability : Replace labile methoxy groups with trifluoromethyl (resists CYP450 oxidation) .

- In Vitro Assays :

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?

Answer:

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and ATP levels in kinase assays .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) if discrepancies arise from fluorescence interference .

- Structural Reanalysis : Verify compound integrity post-assay (e.g., LC-MS to detect degradation) .

Advanced: What computational methods predict binding modes and off-target interactions?

Answer:

- Molecular Docking : Use AutoDock Vina with receptor structures (PDB: 4IB4 for 5-HT) to identify key interactions (e.g., hydrogen bonds with Asp155) .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess piperazine ring flexibility and binding pocket stability .

- Off-Target Screening : SwissTargetPrediction algorithm cross-references chemical similarity to flag kinase or GPCR off-targets .

Advanced: How to optimize HPLC methods for quantifying trace impurities in bulk samples?

Answer:

- Column : C18 (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient (5→95% over 30 min) .

- Detection : UV at 254 nm (quinoline absorbance) and 220 nm (piperazine/piperidine).

- Validation :

Advanced: What in vivo models are suitable for evaluating toxicity and efficacy?

Answer:

- Acute Toxicity : OECD 423 guidelines in rats (dose range: 50–2000 mg/kg) .

- Efficacy Models :

- Toxicokinetics : Plasma exposure (AUC) and tissue distribution via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.